2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid
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Description
The compound “2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid” has a CAS Number of 1153288-92-6 . It is also known by its IUPAC name, (4-{[cyclopropyl(propyl)amino]sulfonyl}-1H-pyrazol-1-yl)acetic acid . The molecular weight of this compound is 287.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N3O4S/c1-2-5-14(9-3-4-9)19(17,18)10-6-12-13(7-10)8-11(15)16/h6-7,9H,2-5,8H2,1H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Scientific Research Applications
Heterocyclic Compound Synthesis
2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid is utilized in the synthesis of various heterocyclic compounds. For instance, the reaction of related compounds with different reagents results in the production of a range of interesting bicyclic heterocycles, demonstrating its versatility in organic synthesis (Smyth et al., 2007).
Structural Analysis and Crystallography
The compound plays a role in structural analysis and crystallography. Studies have shown that correct identification of the regioisomer formed in reactions involving similar compounds is not trivial, and X-ray analysis is essential for unambiguous structure determination (Kumarasinghe et al., 2009).
Biological Activity Exploration
This compound is also significant in exploring biological activities. For example, related pyrazole compounds have been tested for analgesic, anti-inflammatory, and antimicrobial activities, indicating the potential of such compounds in pharmaceutical research (Gein et al., 2019).
Antimicrobial Studies
The antimicrobial properties of similar compounds are a focus of research. Studies on pyrazole derivatives have revealed moderate potent antimicrobial activity against various bacteria and fungi, highlighting the compound's potential in developing new antimicrobials (Sharshira & Hamada, 2012).
Application in Carbonic Anhydrase Inhibition
Research on metal complexes of pyrazole-based sulfonamide, similar to 2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid, has shown effectiveness in inhibiting human carbonic anhydrase isozymes, with potential therapeutic implications (Büyükkıdan et al., 2017).
Chemical Transformations and Reactions
The compound is used in various chemical transformations, such as acylation reactions with amines and pyrazole, demonstrating its utility in synthetic chemistry (Arutjunyan et al., 2013).
properties
IUPAC Name |
2-[4-[cyclopropyl(propyl)sulfamoyl]pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-2-5-14(9-3-4-9)19(17,18)10-6-12-13(7-10)8-11(15)16/h6-7,9H,2-5,8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADUTNPFJCAYJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CC1)S(=O)(=O)C2=CN(N=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid |
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